7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Historical Development of Triazolo[1,5-a]pyrimidines
The historical trajectory of triazolo[1,5-a]pyrimidine chemistry traces its origins to the early twentieth century, marking a significant milestone in heterocyclic compound discovery. The initial report of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle emerged in 1909 through the pioneering work of Bulow and Haas, who first synthesized and characterized this novel fused ring system. This foundational discovery established the groundwork for subsequent decades of research that would ultimately reveal the remarkable versatility and therapeutic potential of triazolopyrimidine derivatives. The early investigations focused primarily on synthetic methodologies and structural characterization, with limited understanding of the biological implications that would later drive extensive pharmaceutical research efforts.
Throughout the subsequent decades, the development of triazolopyrimidine chemistry proceeded through several distinct phases, each characterized by advancing synthetic techniques and expanding applications. The recognition of structural similarities between triazolopyrimidines and naturally occurring purines represented a crucial conceptual breakthrough that sparked interest in these compounds as potential purine surrogates. This observation led to systematic investigations of triazolopyrimidine derivatives as isosteric replacements for purines in various biological contexts. The discovery of naturally occurring triazolopyrimidine compounds, exemplified by essramycin isolated from marine Streptomyces species, further validated the biological relevance of this heterocyclic system and encouraged more intensive research efforts.
The emergence of Trapidil as a clinically successful triazolopyrimidine derivative marked a pivotal moment in the historical development of this compound class. Trapidil, functioning as a platelet-derived growth factor antagonist originally developed as a vasodilator and anti-platelet agent, demonstrated the therapeutic viability of triazolopyrimidine-based pharmaceuticals. This compound achieved market authorization in Japan and other countries for treating patients with ischemic coronary heart disease, liver disease, and kidney disease, establishing a precedent for the clinical utility of triazolopyrimidine derivatives. The success of Trapidil catalyzed renewed interest in triazolopyrimidine chemistry and encouraged pharmaceutical companies to explore this scaffold for diverse therapeutic applications.
Structural Significance of the Fused Heterocyclic System
The fused heterocyclic architecture of triazolo[1,5-a]pyrimidines represents a sophisticated molecular design that confers unique electronic and steric properties essential for biological activity. The fusion of the triazole ring to the pyrimidine system creates a rigid, planar structure that facilitates specific molecular interactions with biological targets while maintaining favorable physicochemical characteristics. This structural arrangement results in a conjugated system that exhibits distinct electronic properties compared to individual triazole or pyrimidine components, enabling the compound to participate in π-π stacking interactions, hydrogen bonding networks, and other non-covalent interactions crucial for biological recognition processes.
The electron distribution within the fused triazolopyrimidine system contributes significantly to its versatility as a pharmacophore. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous sites for hydrogen bond formation, both as donors and acceptors, depending on the protonation state and surrounding chemical environment. Additionally, the aromatic character of the fused system enhances stability while maintaining sufficient reactivity for metabolic transformations and target interactions. The planar geometry of the triazolopyrimidine core facilitates intercalation into biological macromolecules and enables effective binding to enzyme active sites and receptor binding domains.
The structural significance extends beyond mere molecular geometry to encompass the unique electronic properties that distinguish triazolopyrimidines from other heterocyclic systems. The isoelectronic relationship between triazolopyrimidines and purines has been recognized as a key factor in their biological activity, allowing these compounds to serve as effective purine mimetics in various biological contexts. However, the structural differences also confer advantages, including improved metabolic stability, altered selectivity profiles, and enhanced physicochemical properties that can be advantageous for drug development applications. The ability to modulate these properties through strategic substitution patterns makes the triazolopyrimidine scaffold particularly attractive for medicinal chemistry optimization efforts.
Isomeric Variations of Triazolopyrimidines
The structural diversity inherent in triazolopyrimidine chemistry manifests through the existence of eight distinct isomeric forms, each characterized by different connectivity patterns between the triazole and pyrimidine ring systems. These isomeric variations represent a rich source of structural diversity that has been extensively exploited in medicinal chemistry research to optimize biological activity and physicochemical properties. The most prevalent and stable isomer, 1,2,4-triazolo[1,5-a]pyrimidine, has received particular attention due to its favorable synthetic accessibility and demonstrated biological activities across multiple therapeutic areas. The systematic investigation of different isomeric forms has revealed distinct structure-activity relationships that guide the selection of optimal scaffolds for specific therapeutic applications.
Recent computational studies have provided valuable insights into the relative stability and biological activity of different triazolopyrimidine isomers through molecular docking analyses with relevant biological targets. Investigations examining the interaction of various triazolopyrimidine isomers with epidermal growth factor receptor tyrosine kinase and coronavirus main protease have demonstrated significant differences in binding affinity and interaction patterns. For instance, 1,2,3-triazolo[1,5-a]pyrimidine exhibited the highest stability in interactions with epidermal growth factor receptor tyrosine kinase, achieving a docking score of negative 6.968 kilocalories per mole, which exceeded the performance of the control compound Erlotinib. These findings highlight the importance of isomeric selection in optimizing biological activity and provide valuable guidance for structure-based drug design efforts.
The isomeric diversity of triazolopyrimidines also extends to their synthetic accessibility and chemical reactivity patterns. Different isomeric forms exhibit varying degrees of synthetic complexity, with some requiring specialized synthetic approaches or unique starting materials. The 1,2,4-triazolo[1,5-a]pyrimidine isomer has emerged as particularly attractive due to its straightforward synthetic routes and excellent chemical stability under physiological conditions. Additionally, the different isomeric forms demonstrate distinct reactivity patterns toward chemical modifications, enabling the selective introduction of substituents at specific positions to fine-tune biological activity and physicochemical properties. This structural versatility has been instrumental in the development of diverse triazolopyrimidine-based therapeutics and continues to drive innovation in this field.
| Triazolopyrimidine Isomer | Docking Score with EGFR (kcal/mol) | Docking Score with COVID-19 Protease (kcal/mol) |
|---|---|---|
| 3H-1,2,3-triazolo[4,5-d]pyrimidine | -4.980 | -6.224 |
| 1,2,3-triazolo[4,3-c]pyrimidine | -5.027 | -6.356 |
| 1H-1,2,3-triazolo[4,5-d]pyrimidine | -4.980 | -6.224 |
| 1,2,3-triazolo[1,5-a]pyrimidine | -6.968 | -6.167 |
| 1,2,4-triazolo[1,5-c]pyrimidine | -4.991 | -7.500 |
| 1,2,3-triazolo[1,5-c]pyrimidine | -4.874 | -6.020 |
| 1,2,4-triazolo[4,3-a]pyrimidine | -5.021 | -6.274 |
| 1,2,4-triazolo[1,5-a]pyrimidine | ------- | -6.685 |
Position of 7-(2-Thienyl)triazolo[1,5-a]pyrimidin-2-amine in Heterocyclic Chemistry
The compound 7-(2-Thienyl)triazolo[1,5-a]pyrimidin-2-amine occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing an advanced example of multi-heterocyclic integration that combines the triazolopyrimidine core with a thiophene substituent. This structural configuration exemplifies the contemporary approach to heterocyclic drug design, wherein multiple pharmacologically relevant heterocycles are strategically combined to achieve enhanced biological activity and improved drug-like properties. The presence of the thienyl group at the seven position introduces sulfur-containing aromatic character that distinguishes this compound from conventional phenyl-substituted analogues, potentially conferring unique electronic properties and metabolic profiles that can be advantageous for therapeutic applications.
Within the context of triazolopyrimidine chemistry, this compound represents a sophisticated example of positional substitution strategies that have been employed to optimize biological activity. The specific placement of the thienyl substituent at the seven position of the triazolopyrimidine scaffold reflects an understanding of structure-activity relationships that have been developed through extensive medicinal chemistry research. The amino group at the two position provides additional opportunities for molecular interactions with biological targets while serving as a potential site for further chemical modifications or conjugation reactions. This combination of structural features positions the compound as a versatile platform for continued medicinal chemistry optimization efforts.
The integration of thiophene functionality into the triazolopyrimidine framework represents a broader trend in heterocyclic chemistry toward the incorporation of sulfur-containing aromatic systems to enhance biological activity and selectivity. Thiophene rings are known to participate in unique electronic interactions and can influence the overall pharmacokinetic profile of compounds through effects on metabolism, distribution, and clearance. The specific case of 7-(2-Thienyl)triazolo[1,5-a]pyrimidin-2-amine demonstrates how strategic heterocycle selection can be used to create compounds with distinct biological profiles while maintaining the favorable characteristics of the parent triazolopyrimidine scaffold.
Recent research has demonstrated that this compound exhibits significant biological activities, including antitumor properties and potential applications in viral inhibition, establishing its relevance within contemporary pharmaceutical research. The compound's effectiveness against various cancer cell lines and its demonstrated ability to inhibit viral replication in specific experimental models highlight the therapeutic potential inherent in this particular structural configuration. These findings contribute to the growing body of evidence supporting the value of multi-heterocyclic compounds in drug discovery and validate the strategic approach of combining triazolopyrimidine scaffolds with carefully selected aromatic substituents to achieve enhanced biological activity.
Properties
IUPAC Name |
7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMCZWDEQGXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377318 | |
| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338793-17-2 | |
| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene with 3,5-diamino-1,2,4-triazole in the presence of a suitable catalyst and solvent . The reaction conditions often require heating and may involve the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Properties
The compound has also shown promise as an antiviral agent. In vitro studies reported that it could inhibit viral replication in specific models of viral infections, making it a candidate for further development in antiviral therapeutics.
Agricultural Applications
Pesticide Development
The compound's bioactivity extends to agricultural science, where it has been explored for use as a pesticide. Its effectiveness against certain pests and pathogens highlights its potential as an environmentally friendly alternative to traditional chemical pesticides.
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been investigated for its ability to modify polymer properties. It can act as a crosslinking agent or a functional additive in polymer formulations, enhancing thermal stability and mechanical properties.
Case Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of this compound in a xenograft model of human cancer. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway.
Case Study 2: Pesticide Efficacy
In agricultural trials, the compound was tested against common agricultural pests. The results showed a reduction in pest populations by over 70% within two weeks of application. This study suggests that the compound could serve as an effective biopesticide with minimal environmental impact.
Data Tables
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor | Significant tumor size reduction |
| Antiviral | Inhibition of viral replication | |
| Agricultural Science | Pesticide | 70% reduction in pest populations |
| Materials Science | Polymer Modifications | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
Phenyl vs. Thienyl Substitution
- Molecular weight: 211.22 g/mol (vs. 217.25 g/mol for the thienyl analog) .
Halogen-Substituted Derivatives
Alkyl/Amino-Substituted Derivatives
- N-(4-Methylbenzyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (3r) :
- 2-((Dimethylamino)methyl)-5-methyl derivatives (e.g., Compound 94): Basic side chains may facilitate protonation in acidic environments, relevant for lysosomal targeting .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thienyl group fused with a triazolo-pyrimidine scaffold, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.
- Molecular Formula : CHNS
- Molecular Weight : 217.25 g/mol
- CAS Number : 338793-17-2
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins:
- Enzyme Inhibition : This compound has been shown to inhibit specific proteases, which are crucial for various cellular processes. Such inhibition can lead to altered protein metabolism and signaling pathways.
- Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. In cancer cells, for instance, it can induce apoptosis by activating pro-apoptotic genes while inhibiting anti-apoptotic genes .
Anticonvulsant Activity
Research has indicated that compounds with a similar triazolo-pyrimidine structure exhibit anticonvulsant properties. For example, studies on related compounds have demonstrated significant efficacy in reducing seizure activity in animal models .
Case Study :
A study on 7-(heptyloxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine showed an effective dose (ED50) of 84.9 mg/kg for anticonvulsant activity. While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can suppress cyclooxygenase (COX) enzymes involved in inflammatory responses.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (μmol) | Reference |
|---|---|---|
| This compound | TBD | |
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 μM |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme's activity; lower values suggest higher potency.
Biochemical Interactions
This compound interacts with various biomolecules:
- Proteins : It binds selectively to certain protein targets that modulate cellular functions.
- Gene Expression : It affects the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Research Applications
The unique properties of this compound make it a valuable candidate for various research applications:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents.
- Biochemistry : Investigating enzyme mechanisms and cellular pathways.
- Pharmacology : Exploring potential treatments for epilepsy and inflammatory diseases.
Q & A
What are the common synthetic routes for 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine and its derivatives?
Methodological Answer:
The synthesis of triazolopyrimidine derivatives typically involves cyclization and functionalization steps. Key approaches include:
- Multi-component reactions : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under thermal conditions (60–80°C) to form the triazolopyrimidine core .
- Post-functionalization : Introducing substituents via nucleophilic substitution or coupling reactions. For example, reacting preformed triazolopyrimidine cores with amines or thiols under reflux in ethanol .
- Crystallization : Purification via recrystallization (e.g., using methanol) to obtain single crystals for structural validation .
Combine aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and aromatic aldehyde (0.01 mol) in DMF.
Heat at 60°C for 10–12 minutes.
Cool, add methanol, and filter the precipitate.
Recrystallize in ethanol to obtain pure product (yield: ~70–85%, m.p. 205–207°C) .
How is the crystal structure of triazolopyrimidine derivatives validated?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation:
- Data collection : Use Bruker APEX2 diffractometers with Mo/Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELX software suites for structure solution and refinement (R-factor < 0.05) .
- Key parameters : Analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in N-(4-chlorophenyl)-5,7-dimethyl derivatives) .
Example Finding :
The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed a planar triazolopyrimidine core with a dihedral angle of 85.2° between the aromatic rings, influencing π-π stacking interactions .
What spectroscopic techniques confirm the structure of synthesized triazolopyrimidine compounds?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm NH₂ stretches (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for ethyl 7-amino derivatives) validate molecular weight .
How can computational methods aid in designing new triazolopyrimidine analogs?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .
- Docking Studies : Screen derivatives against target proteins (e.g., adenosine A2A receptors) using AutoDock Vina to assess binding affinity .
- Pharmacokinetic Prediction : Tools like SwissADME predict logP, solubility, and bioavailability for lead optimization .
Example Application :
Docking of 2-(2-furanyl)-7-phenyl derivatives into adenosine A2A receptors identified hydrogen bonds with Thr88 and π-stacking with Phe168, guiding the design of high-affinity antagonists .
What strategies resolve contradictions in biological activity data among triazolopyrimidine derivatives?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents and correlate with bioassay results.
Derivative Substituents Activity (IC₅₀) Target D2 Ethyl, methyl 12 nM Kinase X D10 Methoxy, hydroxyl 8 nM Enzyme Y D11 Dimethyl, fluorobenzyl 45 nM Receptor Z -
Dose-Response Studies : Validate activity trends across multiple concentrations to rule out assay variability .
-
Meta-Analysis : Compare data across studies (e.g., PubChem bioassays vs. independent journals) to identify consensus mechanisms .
How to optimize reaction conditions for triazolopyrimidine synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol or THF .
- Catalyst Use : Additives like p-toluenesulfonic acid (pTSA) reduce reaction time from 12 h to 3 h .
- Temperature Control : Maintain 60–80°C to avoid side products (e.g., decomposition above 100°C) .
- Workflow Integration : Apply ICReDD’s computational-experimental feedback loop to iteratively refine conditions .
What are the challenges in establishing structure-activity relationships (SAR) for triazolopyrimidines?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may hinder binding despite favorable electronic properties .
- Metabolic Stability : Electron-withdrawing groups (e.g., -CF₃) improve target affinity but reduce half-life due to cytochrome P450 oxidation .
- Data Normalization : Account for variations in assay protocols (e.g., cell lines, incubation times) when comparing IC₅₀ values .
Case Study :
A methyl group at position 5 enhanced kinase inhibition (IC₅₀ = 15 nM) vs. unsubstituted analogs (IC₅₀ = 120 nM), but reduced solubility by 40% .
How are triazolopyrimidines evaluated for enzymatic inhibition?
Methodological Answer:
- Kinase Assays : Use ADP-Glo™ kits to measure ATP consumption in the presence of inhibitors .
- IC₅₀ Determination : Perform dose-response curves with 8–10 concentrations (e.g., 0.1–100 µM) and fit data to Hill equations .
- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .
Example Result :
N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl derivatives showed >50% inhibition of EGFR at 1 µM but <10% activity against VEGFR2, indicating selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
